![molecular formula C11H14N2OS B13311718 4-[(Thiolan-3-yl)amino]benzamide](/img/structure/B13311718.png)
4-[(Thiolan-3-yl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Thiolan-3-yl)amino]benzamide is an organic compound with the molecular formula C11H14N2OS It is a benzamide derivative where the benzamide moiety is substituted with a thiolan-3-yl group at the amino position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Thiolan-3-yl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
4-[(Thiolan-3-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The thiolan-3-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated benzamides.
科学的研究の応用
4-[(Thiolan-3-yl)amino]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-[(Thiolan-3-yl)amino]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide: Another benzamide derivative with similar structural features.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Compounds with benzamide moieties substituted with different functional groups.
Uniqueness
4-[(Thiolan-3-yl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thiolan-3-yl group can undergo specific reactions that are not possible with other benzamide derivatives, making it valuable for targeted applications in research and industry .
特性
分子式 |
C11H14N2OS |
|---|---|
分子量 |
222.31 g/mol |
IUPAC名 |
4-(thiolan-3-ylamino)benzamide |
InChI |
InChI=1S/C11H14N2OS/c12-11(14)8-1-3-9(4-2-8)13-10-5-6-15-7-10/h1-4,10,13H,5-7H2,(H2,12,14) |
InChIキー |
WALXMEOVFLTTPV-UHFFFAOYSA-N |
正規SMILES |
C1CSCC1NC2=CC=C(C=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



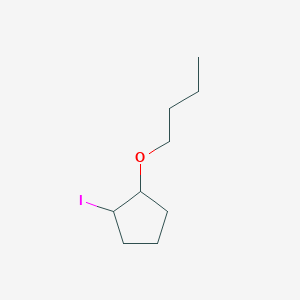
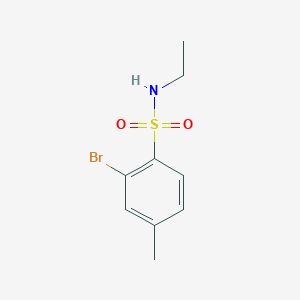
![N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13311659.png)
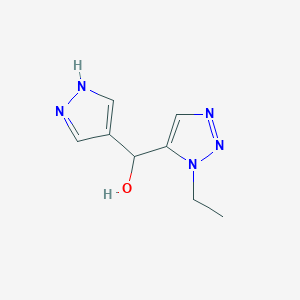
![2-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13311678.png)
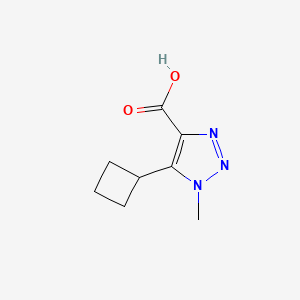
amine](/img/structure/B13311698.png)

![Methyl 1-oxospiro[4.4]nonane-2-carboxylate](/img/structure/B13311715.png)
![3-{[(3-Ethoxypropyl)amino]methyl}phenol](/img/structure/B13311719.png)
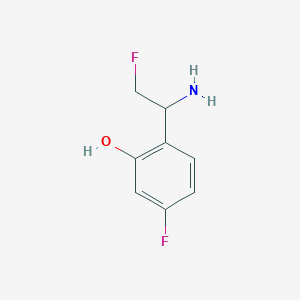
![2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13311743.png)

